molecular formula C21H17ClFN5O2S B2457043 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-97-2

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2457043
CAS RN: 894040-97-2
M. Wt: 457.91
InChI Key: KCARXLIGKCWRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H17ClFN5O2S and its molecular weight is 457.91. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound has shown in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests that it could be used in the development of new antibacterial drugs.

Anticancer Efficacy

A novel series of 4-anilinoquinazoline analogues, including this compound, were evaluated for anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620). The compound had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines . This indicates its potential use in cancer treatment.

Apoptosis Induction

The compound has been found to induce apoptosis in SW620 CRC cancer cells . It produces cell cycle arrest at the G2 phase, activates the intrinsic apoptotic pathway, causes nuclear fragmentation, and increases the levels of reactive oxygen species (ROS) . This suggests its potential use in targeted cancer therapies.

Drug Synthesis

The compound can be used as a precursor in the synthesis of other drugs. For example, it has been used in the synthesis of gefitinib , a drug used in the treatment of certain breast cancers .

Thiazole Derivative Synthesis

The compound is a thiazole derivative and can be synthesized using the Hantzsch thiazole synthesis condition . Thiazole derivatives have a wide range of applications in medicinal chemistry, including the treatment of HIV infections, various types of cancer, hypertension, schizophrenia, allergies, and bacterial and fungal infections .

Chlorine Presence

The presence of chlorine in the compound affects its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This property could be leveraged in the design of new drugs with improved efficacy.

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2S/c1-12-3-2-4-13(9-12)18-26-21-28(27-18)15(11-31-21)7-8-24-19(29)20(30)25-14-5-6-17(23)16(22)10-14/h2-6,9-11H,7-8H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCARXLIGKCWRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.